molecular formula C20H22N2O3S B6968736 4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile

4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile

Cat. No.: B6968736
M. Wt: 370.5 g/mol
InChI Key: CZALLPGKWHVXMW-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a benzonitrile moiety

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-15-12-16(14-21)6-7-20(15)26(23,24)22-10-8-17(9-11-22)18-4-3-5-19(13-18)25-2/h3-7,12-13,17H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZALLPGKWHVXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and nitrile groups distinguishes it from other piperidine derivatives, providing unique opportunities for chemical modifications and applications.

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